N,11-bis(4-chlorophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide
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Overview
Description
N,11-bis(4-chlorophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is a complex organic compound belonging to the class of dibenzodiazepines. This compound is characterized by its unique structure, which includes two chlorophenyl groups and a dibenzodiazepine core. It has garnered interest in various fields of scientific research due to its potential pharmacological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,11-bis(4-chlorophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-chlorobenzophenone with an appropriate amine, followed by cyclization and further functionalization to introduce the carboxamide group. The reaction conditions often require the use of catalysts, such as indium chloride, and solvents like acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for efficient and controlled synthesis, reducing the risk of side reactions and improving yield. Continuous flow reactors are employed to maintain optimal reaction conditions, such as temperature and pressure, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N,11-bis(4-chlorophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Substitution: Halogen substitution reactions are common, where the chlorine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of N,11-bis(4-chlorophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as neurotransmitter receptors in the brain. This interaction may modulate the activity of these receptors, leading to its observed pharmacological effects. Further research is needed to elucidate the precise pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known anxiolytic and sedative, diazepam shares a similar benzodiazepine core but lacks the additional chlorophenyl and carboxamide groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and pharmacological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C26H21Cl2N3O2 |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
N,6-bis(4-chlorophenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide |
InChI |
InChI=1S/C26H21Cl2N3O2/c27-17-10-8-16(9-11-17)25-24-21(5-3-7-23(24)32)30-20-4-1-2-6-22(20)31(25)26(33)29-19-14-12-18(28)13-15-19/h1-2,4,6,8-15,25,30H,3,5,7H2,(H,29,33) |
InChI Key |
WTNCBZTULSAGBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(N(C3=CC=CC=C3N2)C(=O)NC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)C(=O)C1 |
Origin of Product |
United States |
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